molecular formula C25H20ClF3N2OS B2758501 4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532972-28-4

4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2758501
CAS RN: 532972-28-4
M. Wt: 488.95
InChI Key: USNYWAHFELLWMK-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The trifluoromethyl group attached to the phenyl ring can potentially enhance the compound’s metabolic stability and lipophilicity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzamide group, and a trifluoromethyl-substituted phenyl ring . These functional groups could potentially influence the compound’s reactivity and interactions with biological targets.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the indole nitrogen might participate in acid-base reactions, while the carbonyl group in the benzamide moiety could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide could enhance solubility in polar solvents, while the trifluoromethyl group could increase lipophilicity .

Scientific Research Applications

Pharmacology

In pharmacology, this compound could serve as a selective antagonist for certain receptors. For example, similar structures have been used to inhibit the role of peroxisome proliferator-activated receptor-delta (PPARδ), which plays a role in lipid homeostasis and glucose disposal . This suggests potential applications in the treatment of metabolic disorders.

Biochemistry

The compound’s ability to bind to specific proteins could be utilized in biochemistry for protein interaction studies . The trifluoromethyl group is particularly interesting as it can influence the binding affinity and specificity due to its size and electronegativity .

Medicine

In the medical field, compounds with trifluoromethyl groups have been reviewed for their use in FDA-approved drugs over the past 20 years. They are often found in drugs exhibiting various pharmacological activities, indicating that our compound could be explored for its therapeutic potential .

Environmental Science

The environmental impact of fluorinated compounds is an area of active research. This compound could be studied for its environmental persistence and the effects of its breakdown products on ecosystems, given the stability of the trifluoromethyl group .

Materials Science

In materials science, the compound could be investigated for its potential use in creating novel polymers or coatings. The trifluoromethyl group could impart properties like increased resistance to degradation or altered surface characteristics .

Chemical Synthesis

Finally, in chemical synthesis, this compound could be a valuable intermediate for the synthesis of more complex molecules. Its trifluoromethyl group is a common moiety in many active pharmaceutical ingredients and could be used to develop new synthetic routes .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, metabolic stability, and potential biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. Such studies could provide valuable insights into the compound’s potential applications in areas such as medicinal chemistry or material science .

Mechanism of Action

properties

IUPAC Name

4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClF3N2OS/c26-20-10-8-18(9-11-20)24(32)30-12-13-31-15-23(21-6-1-2-7-22(21)31)33-16-17-4-3-5-19(14-17)25(27,28)29/h1-11,14-15H,12-13,16H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNYWAHFELLWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide

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